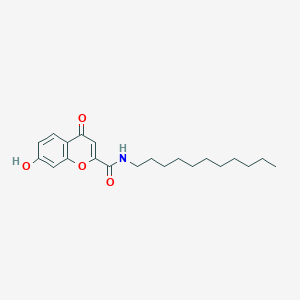

7-Hydroxy-4-oxo-N-undecyl-4H-1-benzopyran-2-carboxamide

Description

Properties

CAS No. |

919120-90-4 |

|---|---|

Molecular Formula |

C21H29NO4 |

Molecular Weight |

359.5 g/mol |

IUPAC Name |

7-hydroxy-4-oxo-N-undecylchromene-2-carboxamide |

InChI |

InChI=1S/C21H29NO4/c1-2-3-4-5-6-7-8-9-10-13-22-21(25)20-15-18(24)17-12-11-16(23)14-19(17)26-20/h11-12,14-15,23H,2-10,13H2,1H3,(H,22,25) |

InChI Key |

KWEZDPAIFPKNNL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCNC(=O)C1=CC(=O)C2=C(O1)C=C(C=C2)O |

Origin of Product |

United States |

Preparation Methods

Method A: Direct Amide Formation

This method involves the reaction of 7-hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid with undecylamine.

- Dissolve 7-hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid in a suitable solvent (e.g., dichloromethane).

- Add undecylamine to the solution.

- Introduce a coupling agent (e.g., EDC or DCC) to facilitate amide bond formation.

- Stir the reaction mixture at room temperature for several hours.

- Purify the product using column chromatography.

Yield and Efficiency: This method typically yields around 70% of the desired product, depending on reaction conditions.

Method B: Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a rapid approach to synthesizing amides through enhanced reaction rates.

- Combine 7-hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid and undecylamine in a microwave-safe vessel.

- Add a solvent such as ethanol or DMF.

- Expose the mixture to microwave irradiation for a specified duration (e.g., 5 minutes).

- Cool the reaction mixture and purify the product.

Yield and Efficiency: This method can achieve yields exceeding 85% due to improved reaction kinetics.

Method C: Solid-State Reaction

Solid-state reactions can also be employed for synthesizing this compound, particularly useful for large-scale production.

- Mix powdered forms of 7-hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid and undecylamine.

- Heat the mixture under inert atmosphere conditions (e.g., nitrogen) at elevated temperatures (e.g., 150°C).

- Allow the reaction to proceed for several hours.

- Grind the product to ensure homogeneity and purify as necessary.

Yield and Efficiency: This method may yield around 75%, with advantages in scalability.

Comparative Analysis of Methods

The following table summarizes the different preparation methods, highlighting their yields and key characteristics:

| Method | Yield (%) | Reaction Time | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Amide Formation | ~70 | Several hours | Simple procedure | Moderate yield |

| Microwave-Assisted Synthesis | >85 | Minutes | Fast and efficient | Requires specialized equipment |

| Solid-State Reaction | ~75 | Several hours | Scalable | Higher temperatures needed |

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-4-oxo-N-undecyl-4H-1-benzopyran-2-carboxamide undergoes several types of chemical reactions, including:

Oxidation: The hydroxy group at position 7 can be oxidized to form a ketone.

Reduction: The oxo group at position 4 can be reduced to form a hydroxyl group.

Substitution: The undecyl chain can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Various alkylating agents and catalysts can be employed for substitution reactions.

Major Products

The major products formed from these reactions include:

Oxidation: 7-Keto-4-oxo-N-undecyl-4H-1-benzopyran-2-carboxamide.

Reduction: 7-Hydroxy-4-hydroxy-N-undecyl-4H-1-benzopyran-2-carboxamide.

Substitution: N-alkyl or N-aryl derivatives of the original compound.

Scientific Research Applications

Pharmacological Studies

7-Hydroxy-4-oxo-N-undecyl-4H-1-benzopyran-2-carboxamide has shown potential as a pharmacological agent in several studies:

- Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

- Inhibition of Monoamine Oxidase : Studies have demonstrated that derivatives of benzopyran compounds can selectively inhibit monoamine oxidase enzymes, which are involved in the metabolism of neurotransmitters. This inhibition may have implications for treating neurodegenerative diseases such as Parkinson's and Alzheimer's .

Biochemical Assays

The compound is also utilized in various biochemical assays:

- Cellular Uptake Studies : It has been used in assays measuring the cellular uptake of fluorescent compounds, which helps in understanding drug delivery mechanisms and cellular interactions .

- Enzyme Inhibition Assays : The compound's ability to inhibit specific enzymes makes it a candidate for further studies aimed at developing therapeutic agents targeting metabolic pathways .

Environmental Assessments

Given its chemical structure, 7-Hydroxy-4-oxo-N-undecyl-4H-1-benzopyran-2-carboxamide may be relevant in environmental toxicology:

- Toxicological Evaluations : The compound's environmental impact and toxicity profile can be evaluated using databases such as the EPA's CompTox Dashboard, which provides insights into its behavior and effects in ecological systems .

Case Study 1: Antioxidant Properties

A study conducted on similar benzopyran derivatives highlighted their efficacy as antioxidants. The findings suggested that these compounds could reduce oxidative damage in cellular models, indicating potential therapeutic applications in diseases characterized by oxidative stress.

Case Study 2: Neuroprotective Effects

Research focusing on the neuroprotective effects of monoamine oxidase inhibitors demonstrated that compounds like 7-Hydroxy-4-oxo-N-undecyl-4H-1-benzopyran-2-carboxamide could enhance neuronal survival under stress conditions. These findings support the exploration of this compound for neuroprotective drug development.

Mechanism of Action

The mechanism of action of 7-Hydroxy-4-oxo-N-undecyl-4H-1-benzopyran-2-carboxamide involves its interaction with various molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation . It may also modulate signaling pathways involved in inflammation and cell survival, contributing to its neuroprotective effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Differences

The table below highlights key structural and physicochemical differences between the target compound and analogs from the evidence:

*Estimated using ChemDraw software.

Key Observations:

- Lipophilicity : The undecyl chain in the target compound drastically increases lipophilicity compared to methyl () or phenyl () substituents. This may enhance passive diffusion across biological membranes but reduce aqueous solubility.

- Functional Groups : The carboxamide group in the target compound is less polar than the carboxylic acid in , reducing ionization at physiological pH. This could improve metabolic stability compared to carboxylates .

- Salt vs. Neutral Form: The disodium salt () exhibits high water solubility, making it suitable for intravenous formulations, whereas the target compound’s neutral carboxamide favors lipid-rich environments .

Notes

- Limitations: The provided evidence lacks direct biological data; comparisons are based on structural extrapolation.

- Future Directions: Computational modeling (e.g., docking studies) and in vitro assays are recommended to validate hypothesized properties.

Biological Activity

7-Hydroxy-4-oxo-N-undecyl-4H-1-benzopyran-2-carboxamide, also known by its CAS number 919120-90-4, is a synthetic compound belonging to the chromene family. Its unique structure, characterized by a hydroxyl group, a ketone, and an amide functional group, suggests significant potential for various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and comparative studies with related compounds.

- Molecular Formula : C21H29NO4

- Molecular Weight : 359.5 g/mol

The compound's structure enhances its lipophilicity, which may improve bioavailability and pharmacokinetic profiles compared to similar compounds.

Biological Activities

Research has demonstrated that 7-Hydroxy-4-oxo-N-undecyl-4H-1-benzopyran-2-carboxamide exhibits a range of biological activities:

- Antioxidant Activity : The compound interacts with enzymes involved in oxidative stress pathways such as superoxide dismutase and catalase. These interactions are crucial for its antioxidant effects, potentially mitigating cellular damage caused by free radicals.

- Anticancer Potential : Preliminary studies indicate that this compound shows cytotoxic effects against various cancer cell lines. For example, in vitro tests have shown that it can inhibit cell viability in human breast (MCF-7) and lung adenocarcinoma (A-549) cancer cell lines. The IC50 values observed suggest significant potency compared to standard chemotherapeutic agents like Doxorubicin .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes that could be involved in cancer progression and metabolic disorders. This mechanism is particularly relevant in the context of developing targeted therapies .

Comparative Analysis with Related Compounds

To better understand the unique biological activity of 7-Hydroxy-4-oxo-N-undecyl-4H-1-benzopyran-2-carboxamide, it is useful to compare it with structurally similar compounds.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 7-Hydroxy-N-nonyl-4H-chromene-2-carboxamide | Nonyl side chain | Antioxidant and anticancer properties |

| 7-Hydroxy-N-propyl-4H-chromene-2-carboxamide | Propyl group | Lower lipophilicity; reduced bioactivity |

| 7-Hydroxy-N-octyl-4H-chromene-2-carboxamide | Octyl group | Intermediate bioactivity due to chain length |

The presence of the undecyl side chain in 7-Hydroxy-4-oxo-N-undecyl-4H-1-benzopyran-2-carboxamide significantly enhances its lipophilicity and potential therapeutic efficacy compared to analogs with shorter alkyl chains.

Case Studies

Several case studies have highlighted the biological activity of this compound:

- In Vitro Cytotoxicity Assay : A study involving MCF-7 and A549 cell lines demonstrated that 7-Hydroxy-4-oxo-N-undecyl-4H-1-benzopyran-2-carboxamide exhibited a dose-dependent inhibition of cell growth, with an IC50 value lower than many traditional chemotherapeutics .

- Mechanistic Studies : Research focusing on the interaction of this compound with oxidative stress pathways revealed that it effectively modulates enzyme activity, leading to reduced oxidative damage in cellular models .

- Pharmacological Implications : Given its promising bioactivity, further research is warranted to explore the therapeutic applications of this compound in treating oxidative stress-related diseases and cancers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.